molecular formula C7H8ClF3N2O B162796 4-(Trifluoromethoxy)phenylhydrazine hydrochloride CAS No. 133115-72-7

4-(Trifluoromethoxy)phenylhydrazine hydrochloride

Cat. No. B162796
M. Wt: 228.6 g/mol
InChI Key: KQXZVSQCMVKMBK-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)phenylhydrazine hydrochloride is an organic building block . It appears as a white to light yellow crystal powder .


Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride is C7H8ClF3N2O . The InChI Key is KQXZVSQCMVKMBK-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(Trifluoromethoxy)phenylhydrazine hydrochloride are not detailed in the available resources, it is known to participate in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a melting point of 230°C . It is soluble in water .

Scientific Research Applications

  • Organic Synthesis : This compound is an organic building block . It can be used in the synthesis of various organic compounds, contributing to the development of new materials and pharmaceuticals .

  • Synthesis of Pyrazole-containing Bisphosphonate (N-BPs) Esters : It may be used in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters . These esters have potential applications in the treatment of bone diseases .

  • Reduction and Functionalization of Graphene Oxide : A similar compound, 4-(Trifluoromethyl)phenylhydrazine, has been used in the one-step reduction and functionalization of graphene oxide . This process is crucial in the production of graphene, a material with numerous applications in electronics, photonics, and other fields .

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-3-1-5(12-11)2-4-6;/h1-4,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXZVSQCMVKMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380478
Record name 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)phenylhydrazine hydrochloride

CAS RN

133115-72-7
Record name 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of p-trifluoromethoxyaniline (5.0 g, 28 mmol) in 33 mL of concentrated HCl was diazotized at 0°-10° C. with a solution of sodium nitrite (2.0 g, 29 mmol) in H2O (17 mL). After stirring for 15 minutes at -5° C., the turbid solution was made clear by the addition of a few drops of water. A solution of stannous chloride (12.6 g, 56 mmol) in concentrated HCl (11 mL) was added in one portion. The mixture was stirred for 3 hours (with the ice bath removed after 1 hour), basified with 50% NaOH and extracted with EtOAc (2×). The organic phase was washed with 1N NaOH and brine, dried (KOH pellets) and acidified with anhydrous HCl. The precipitate was filtered and dried to give the title product as the white solid hydrochloride salt [4.83 g, mp 231° C. (dec.)]. A second crop was obtained by concentration of the mother liquors (0.62 g). Combined yield 5.45 g (85%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
12.6 g
Type
reactant
Reaction Step Three
Name
Quantity
11 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
SM Salih, HM Alkubaisi, FL Faraj - Egyptian Journal of Chemistry, 2021 - journals.ekb.eg
… phenylhydrazine hydrochloride, (0.21 g) of 2,4dinitrophenylhydrazine, (0.20 g) of 4-chorophenylhydrazine hydrochloride, (0.09 g) of 4trifluoromethoxy phenylhydrazine hydrochloride, (…
Number of citations: 1 journals.ekb.eg
UH Beier, A Angelin, T Akimova, L Wang, Y Liu… - The FASEB …, 2015 - ncbi.nlm.nih.gov
Conventional T (Tcon) cells and Foxp3+ T-regulatory (Treg) cells are thought to have differing metabolic requirements, but little is known of mitochondrial functions within these cell …
Number of citations: 228 www.ncbi.nlm.nih.gov
L Song, Y Lai, H Li, J Ding, H Yao, Q Su… - The Journal of …, 2022 - ACS Publications
Nitrile imines are highly reactive and versatile dipoles and conventionally generated in situ from unstable hydrazonyl halides under basic conditions. Herein, we report the first green …
Number of citations: 8 pubs.acs.org
SR Nagy, G Liu, KS Lam, MS Denison - Biochemistry, 2002 - ACS Publications
The Ah receptor is a ligand-dependent transcription factor that mediates the biological and toxic effects of polycyclic aromatic hydrocarbons and halogenated aromatic hydrocarbons …
Number of citations: 68 pubs.acs.org
J Jin, H He, X Zhang, R Wu, L Gan, D Li, Y Lu, P Wu… - Bioorganic …, 2021 - Elsevier
Oleanolic acid (OA) is a well-known natural product possessing many important pharmacological activities; however, its weak bioactivities significantly restrict the potential application in …
Number of citations: 14 www.sciencedirect.com
JJ Park, YJ Heo, JM Yun, Y Kim, SC Yoon… - … Applied Materials & …, 2020 - ACS Publications
Creating an orthogonal printable hole-transporting layer (HTL) without damaging the underlying layer is still a major challenge in fabricating large-area printed inverted polymer solar …
Number of citations: 14 pubs.acs.org
H He, H Li, T Akanji, S Niu, Z Luo, D Li… - Journal of Enzyme …, 2021 - Taylor & Francis
Oleanolic acid (OA) is a natural cosmeceutical compound with various skin beneficial activities including inhibitory effect on hyaluronidase but the anti-hyaluronidase activity and …
Number of citations: 9 www.tandfonline.com
P Wu, H He, H Ma, B Tu, J Li, S Guo, S Chen, N Cao… - Bioorganic …, 2021 - Elsevier
Research efforts have been directed to the development of oleanolic acid (OA) based α-glucosidase inhibitors and various OA derivatives showed improved anti-α-glucosidase activity. …
Number of citations: 18 www.sciencedirect.com
SR Nagy - 2001 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UM1 films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
H Xiang, X Qi, Y Xie, G Xu, C Yang - Organic & Biomolecular …, 2012 - pubs.rsc.org
An efficient general synthetic approach has been developed to synthesize pyrazole-containing bisphosphonate (N-BPs) esters from chromenone derivatives via a sequential two-step …
Number of citations: 22 pubs.rsc.org

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